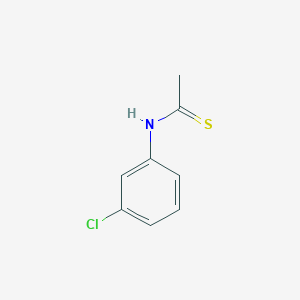

N-(3-Chlorophenyl)ethanethioamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8ClNS |

|---|---|

Molecular Weight |

185.67 g/mol |

IUPAC Name |

N-(3-chlorophenyl)ethanethioamide |

InChI |

InChI=1S/C8H8ClNS/c1-6(11)10-8-4-2-3-7(9)5-8/h2-5H,1H3,(H,10,11) |

InChI Key |

BRYQQGRGBHZNOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=S)NC1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N 3 Chlorophenyl Ethanethioamide

Established Synthetic Routes for Ethanethioamide Derivatives

The synthesis of the thioamide functional group is a cornerstone of organic chemistry, with a variety of methods developed over more than a century. These can be broadly categorized into conventional and modern strategies.

Conventional Synthetic Approaches to Thioamides

Historically, the most prevalent method for synthesizing thioamides has been the thionation of their corresponding amide precursors. wikipedia.org This approach involves the direct conversion of the carbonyl oxygen of an amide to a sulfur atom.

Use of Phosphorus Sulfides: The reaction of an amide with phosphorus pentasulfide (P₂S₅) is a classic method first described in the 1870s. wikipedia.org While effective, this reaction often requires high temperatures and can suffer from side reactions and difficult purification. A more soluble and milder alternative is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide), which has become the reagent of choice for many thionation reactions. wikipedia.orgresearchgate.net The reaction is typically carried out in an anhydrous solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF). researchgate.netgoogle.com

Reaction of Nitriles with Hydrogen Sulfide (B99878): Another fundamental route involves the treatment of nitriles with hydrogen sulfide (H₂S). wikipedia.org This reaction can be catalyzed by bases like triethylamine (B128534) or pyridine (B92270). thieme-connect.com However, the use of toxic and gaseous H₂S presents significant handling challenges. thieme-connect.com Alternative, more convenient sources of sulfide, such as ammonium (B1175870) sulfide or sodium hydrosulfide, have been developed to mitigate these issues, though they may require high pressure for less reactive substrates. thieme-connect.comresearchgate.net

Modern and Eco-Friendly Synthetic Strategies

Recent advancements in synthetic methodology have focused on improving the efficiency, safety, and environmental footprint of thioamide synthesis.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically accelerate the rate of thioamide synthesis, often reducing reaction times from hours to minutes. thieme-connect.comnih.gov Microwave-assisted thionation of amides using Lawesson's reagent can be performed rapidly and often solvent-free, which simplifies workup and reduces waste. nih.gov Similarly, the reaction of nitriles with ammonium sulfide is significantly enhanced by microwave heating, allowing for the synthesis of primary thioamides in high yields without the need for high pressure or extensive purification. thieme-connect.comresearchgate.net

Willgerodt-Kindler Reaction: This powerful multi-component reaction produces thioamides from an aldehyde or ketone, an amine, and elemental sulfur. rsc.orgmdpi.com The reaction is atom-economical and avoids the pre-synthesis of an amide intermediate. organic-chemistry.org Variations of this reaction have been developed that proceed under mild, catalyst-free, and even aqueous conditions, representing a significant green advancement. mdpi.comorganic-chemistry.org

Deep Eutectic Solvents (DES): A notable eco-friendly strategy involves using Deep Eutectic Solvents (DES), such as a mixture of choline (B1196258) chloride and urea, as both the solvent and catalyst. rsc.orgrsc.orgresearchgate.net This approach allows for the synthesis of a wide variety of thioamides from aldehydes, amines, and sulfur under mild conditions (e.g., 45 °C), eliminating the need for volatile and toxic organic solvents. rsc.orgrsc.org The DES can often be recycled and reused, further enhancing the sustainability of the process. rsc.orgresearchgate.net

Specific Synthetic Protocols for N-(3-Chlorophenyl)ethanethioamide and its Analogues

To synthesize this compound, one would select a synthetic route based on the available starting materials, desired scale, and laboratory capabilities. The most direct pathways would be the thionation of the corresponding amide or a multi-component reaction.

Selection and Preparation of Precursor Compounds

The logical precursors for this compound are derived from 3-chloroaniline (B41212).

N-(3-chlorophenyl)acetamide: This amide is the direct precursor for a thionation reaction. It can be readily synthesized by reacting 3-chloroaniline with acetyl chloride or acetic anhydride. This stable, easily prepared amide would then be converted to the target thioamide using a thionating agent like Lawesson's reagent.

3-Chloroaniline and Acetaldehyde/Thioacetic Acid: For a Willgerodt-Kindler type reaction, 3-chloroaniline would be reacted with an appropriate two-carbon aldehyde (acetaldehyde) and elemental sulfur. mdpi.com Alternatively, direct thioacylation of 3-chloroaniline with a thioacetic acid derivative could be explored, although this is generally less common. wikipedia.org Another potential precursor is 3-chlorophenylisothiocyanate, which can react with a suitable nucleophile to form a thioamide derivative. wikipedia.orgprepchem.com

Optimization of Reaction Conditions and Catalytic Systems

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Optimization studies for analogous N-aryl thioamides typically investigate the effects of the solvent, temperature, reaction time, and stoichiometry of the reagents. researchgate.netresearchgate.net

For the thionation of N-(3-chlorophenyl)acetamide with Lawesson's reagent, a typical optimization table would explore various parameters to maximize the yield of the final product.

| Entry | Solvent | Temperature (°C) | Time (h) | Equivalents of Lawesson's Reagent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Toluene | 80 | 4 | 0.5 | 65 |

| 2 | Toluene | 110 | 2 | 0.5 | 85 |

| 3 | THF | 65 | 6 | 0.5 | 78 |

| 4 | Dioxane | 100 | 3 | 0.5 | 82 |

| 5 | Toluene | 110 | 2 | 0.75 | 92 |

| 6 | Xylene | 140 | 1 | 0.5 | 88 |

| 7 | None (Microwave) | 130 | 0.25 | 0.6 | 95 |

This table is an illustrative example based on general findings for thioamide synthesis; it does not represent empirically verified data for this compound.

As shown in the representative data, higher temperatures and the use of microwave irradiation can significantly improve yields and reduce reaction times. thieme-connect.comnih.gov The optimal conditions often involve refluxing in a high-boiling solvent like toluene or using a dedicated microwave reactor. researchgate.netnih.gov

Investigation of Reaction Mechanisms

The formation of this compound can proceed through different mechanisms depending on the chosen synthetic route.

Mechanism of Thionation with Lawesson's Reagent: The thionation of N-(3-chlorophenyl)acetamide begins with the dissociation of the Lawesson's reagent dimer into a reactive monomeric species. This species is then attacked by the carbonyl oxygen of the amide. A subsequent series of rearrangements, typically through a four-membered ring intermediate involving the phosphorus, oxygen, carbon, and sulfur atoms, leads to the cleavage of the carbon-oxygen bond and the formation of the carbon-sulfur double bond, yielding the final thioamide product.

Mechanism of the Willgerodt-Kindler Reaction: When using 3-chloroaniline, acetaldehyde, and elemental sulfur, the reaction is believed to initiate with the formation of an enamine or an imine from the condensation of the amine and the aldehyde. researchgate.net Elemental sulfur (S₈) is then attacked by the enamine, forming a reactive polysulfide intermediate. mdpi.comresearchgate.net Through a series of steps involving intramolecular rearrangement and elimination of sulfur atoms, the thioamide functionality is constructed, ultimately leading to the formation of this compound. mdpi.comresearchgate.netresearchgate.net The exact mechanism can be complex and may vary depending on the specific substrates and conditions used. researchgate.net

Elucidation of Mechanistic Pathways for Thioamide Formation

The conversion of an amide to a thioamide is a fundamental transformation that involves the replacement of the carbonyl oxygen atom with a sulfur atom. The mechanisms of this reaction are largely dependent on the thionating agent employed.

Thionation using Lawesson's Reagent:

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used, mild, and efficient reagent for the thionation of a variety of carbonyl compounds, including amides. acs.orgnih.govrsc.org The generally accepted mechanism for the thionation of an amide, such as N-(3-chlorophenyl)acetamide, with Lawesson's reagent proceeds through a series of well-defined steps. acs.org

Thionation using Phosphorus Pentasulfide (P₄S₁₀):

Phosphorus pentasulfide is another classical reagent for the thionation of amides. acs.org It is suggested that the dimeric form of P₄S₁₀ dissociates into the monomeric P₂S₅, particularly at elevated temperatures in solvents like refluxing toluene or xylene. acs.org The mechanism of thionation with P₄S₁₀ is thought to be similar to that of Lawesson's reagent, involving nucleophilic attack of the carbonyl oxygen on the phosphorus atom, followed by a series of steps that ultimately lead to the formation of the thioamide and phosphorus oxysulfide byproducts. However, reactions with P₄S₁₀ alone can sometimes lead to the formation of highly condensed polythiophosphates, which can promote side reactions. acs.org To mitigate this, P₄S₁₀ is often used in combination with additives like hexamethyldisiloxane (B120664) (HMDO), which has been shown to significantly improve the efficiency of the thionation process. acs.org

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient species or intermediates. In the context of thioamide synthesis from amides, several key intermediates have been proposed and studied, primarily through computational methods and indirect experimental evidence.

Reactive Monomeric Dithiophosphine Ylide:

In the thionation reaction using Lawesson's reagent, the active sulfur-transfer species is believed to be the monomeric dithiophosphine ylide. This species is highly electrophilic at the phosphorus center and is in equilibrium with the dimeric Lawesson's reagent in solution. acs.org Direct spectroscopic observation of this monomer is challenging due to its high reactivity and tendency to self-aggregate. acs.org Its existence is largely inferred from the products of the reaction and supported by computational studies.

The Thiaoxaphosphetane Intermediate:

The cornerstone intermediate in the Lawesson's reagent-mediated thionation is the four-membered thiaoxaphosphetane ring. acs.org This intermediate is formed via a concerted [2+2] cycloaddition between the carbonyl group of the amide and the P=S bond of the reactive monomeric dithiophosphine ylide. Computational studies have provided significant insight into the structure and energetics of this intermediate. The stability and reactivity of the thiaoxaphosphetane intermediate can be influenced by the substituents on both the amide and the thionating reagent. The subsequent fragmentation of this ring is a key step that drives the reaction forward, leading to the formation of the final thioamide product.

Below is a table summarizing the key reactive species and intermediates involved in the thionation of N-(3-chlorophenyl)acetamide.

| Species | Role in Reaction | Method of Characterization/Evidence |

| N-(3-chlorophenyl)acetamide | Starting Material | Standard spectroscopic methods (NMR, IR, MS) |

| Lawesson's Reagent | Thionating Agent | Commercially available; characterized by standard methods |

| Dithiophosphine Ylide | Reactive Monomer | Inferred from reactivity; computational studies |

| Thiaoxaphosphetane | Key Intermediate | Proposed based on mechanism; computational studies |

| This compound | Final Product | Standard spectroscopic methods (NMR, IR, MS) |

| Phenyl(thioxo)phosphine oxide | Byproduct | Characterized by standard spectroscopic methods |

The following table provides representative spectroscopic data that would be expected for the starting material and the final product.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| N-(3-chlorophenyl)acetamide | ~7.5 (m, 1H), ~7.2 (m, 2H), ~7.0 (m, 1H), ~2.2 (s, 3H), ~7.8 (br s, 1H, NH) | ~168 (C=O), ~139, ~134, ~129, ~124, ~120, ~118, ~24 (CH₃) | ~3300 (N-H), ~1660 (C=O) |

| This compound | ~8.0 (m, 1H), ~7.4 (m, 2H), ~7.2 (m, 1H), ~2.7 (s, 3H), ~9.0 (br s, 1H, NH) | ~200 (C=S), ~140, ~135, ~130, ~125, ~121, ~119, ~30 (CH₃) | ~3200 (N-H), ~1300 (C=S) |

Spectroscopic Characterization and Molecular Structure Elucidation

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of N-(3-Chlorophenyl)ethanethioamide reveals key vibrational frequencies that are characteristic of its thioamide moiety and substituted aromatic ring.

Vibrational Band Assignments Corresponding to the Thioamide Moiety (C=S, N-H)

The thioamide group (–C(S)NH–) is a central feature of this compound, and its vibrational modes are readily identifiable in the IR spectrum.

N-H Stretching: The N-H stretching vibration typically appears as a sharp to broad band in the region of 3100-3500 cm⁻¹. For secondary amides and thioamides, this band is often observed around 3300 cm⁻¹. In a study of related N-substituted benzenesulphonamides, the N-H stretching vibrations (νN-H) were found in the range of 3285–3199 cm⁻¹ researchgate.net. For this compound, a similar absorption in this region confirms the presence of the N-H group.

C=S Stretching: The carbon-sulfur double bond (C=S), or thiocarbonyl, stretching vibration is a key marker for thioamides. Due to its lower bond order compared to a C=O bond, the C=S stretch absorbs at a lower frequency, typically in the range of 1050-1250 cm⁻¹. Some sources indicate that the C=S stretch can be found around 1120 (±20) cm⁻¹ nih.gov. In the case of this compound, the C=S stretching band is an important diagnostic peak.

C-N Stretching: The carbon-nitrogen (C-N) stretching vibration of the thioamide group also provides useful structural information. This absorption is typically found in the region of 1280-1350 cm⁻¹. For related sulphonamides, C-N stretching vibrations have been observed in the 1304-1168 cm⁻¹ range researchgate.net.

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

| Thioamide | N-H Stretch | 3100 - 3500 |

| Thioamide | C=S Stretch | 1050 - 1250 |

| Thioamide | C-N Stretch | 1280 - 1350 |

Characterization of Aromatic and Carbon-Chlorine Vibrations

The presence of the 3-chlorophenyl group in this compound gives rise to additional characteristic absorption bands in the IR spectrum.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring typically appear as a group of weak to medium bands in the region of 3000-3100 cm⁻¹ scribd.com.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring result in several sharp bands of variable intensity in the 1450-1600 cm⁻¹ region scribd.com.

Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds are also observed at lower frequencies. The specific pattern of these bands in the 690-900 cm⁻¹ region can often provide information about the substitution pattern on the benzene ring.

C-Cl Stretching: The carbon-chlorine (C-Cl) stretching vibration is typically found in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹ scribd.com. The exact position can be influenced by the substitution pattern on the aromatic ring.

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic Ring | C-H Bend (out-of-plane) | 690 - 900 |

| Aryl Halide | C-Cl Stretch | 600 - 800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

The ¹H NMR spectrum of this compound displays signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

N-H Proton: The proton attached to the nitrogen atom of the thioamide group (N-H) typically appears as a broad singlet in the downfield region of the spectrum, often between δ 7.5 and 9.5 ppm. Its chemical shift can be concentration and solvent dependent. In related N-phenylthioacetamide, the N-H proton appears as a broad singlet nist.gov.

Aromatic Protons: The protons on the 3-chlorophenyl ring will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm libretexts.org. Due to the substitution pattern, these protons will exhibit complex splitting patterns (multiplets) resulting from spin-spin coupling with each other.

Methyl Protons: The protons of the methyl group (CH₃) of the ethanethioamide moiety will appear as a singlet in the upfield region of the spectrum, generally between δ 2.0 and 2.5 ppm libretexts.org.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 7.5 - 9.5 | Broad Singlet |

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet |

| Methyl (CH₃) | 2.0 - 2.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in this compound.

Thiocarbonyl Carbon (C=S): The carbon of the thiocarbonyl group is highly deshielded and appears far downfield in the spectrum, typically in the range of δ 190-210 ppm nih.govyoutube.com. This is a characteristic peak for thioamides.

Aromatic Carbons: The carbons of the 3-chlorophenyl ring will resonate in the aromatic region, generally between δ 110 and 150 ppm bhu.ac.inwisc.edu. The carbon atom directly bonded to the chlorine atom (C-Cl) will have its chemical shift influenced by the electronegativity and heavy atom effect of chlorine. The carbon attached to the nitrogen (C-N) will also have a distinct chemical shift. The symmetry of the substitution pattern will determine the number of unique aromatic carbon signals.

Methyl Carbon: The carbon of the methyl group (CH₃) will appear in the upfield region of the spectrum, typically between δ 20 and 30 ppm libretexts.org.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Thiocarbonyl (C=S) | 190 - 210 |

| Aromatic (Ar-C) | 110 - 150 |

| Methyl (CH₃) | 20 - 30 |

Application of Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY) for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the protons on the aromatic ring, helping to assign their specific positions based on their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei nih.gov. It would definitively link the proton signals of the methyl group and the aromatic protons to their corresponding carbon signals. youtube.com For example, the methyl proton singlet would show a cross-peak with the methyl carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the through-space proximity of protons, which is useful for determining the preferred conformation of the molecule. For example, correlations between the N-H proton and specific aromatic protons could indicate the orientation of the phenyl ring relative to the thioamide group.

The combined application of these 2D NMR techniques allows for a comprehensive and detailed elucidation of the molecular structure and conformation of this compound in solution. science.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for probing the electronic structure of molecules by measuring their absorption of ultraviolet and visible light. The absorption of this radiation corresponds to the excitation of outer electrons from their ground state to higher energy levels. In organic molecules, these transitions primarily involve π, σ, and n electrons. shu.ac.uk

The UV-Vis spectrum of an organic molecule is characterized by absorption bands corresponding to specific electronic transitions. shu.ac.uk For a molecule like this compound, which contains a chlorophenyl group and an ethanethioamide group, several types of transitions are possible. These include π → π* and n → π* transitions associated with the aromatic ring and the thioamide functional group.

The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at shorter wavelengths. shu.ac.uk The n → π* transitions, resulting from the promotion of a non-bonding electron (from the sulfur or nitrogen atom in the thioamide group) to a π* antibonding orbital, are generally less intense and appear at longer wavelengths. shu.ac.uk

The specific absorption maxima (λmax) are influenced by the presence of chromophores, which are atom groups that give rise to UV or visible transitions. upenn.edu In this compound, both the chlorophenyl ring and the C=S bond of the thioamide group act as chromophores. The solvent in which the spectrum is recorded can also affect the position of these maxima. For instance, n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity. shu.ac.uk Conversely, π → π* transitions may show a bathochromic (red) shift. shu.ac.uk

| Transition Type | Typical Wavelength Range (nm) | Relative Intensity |

| π → π | 200 - 400 | High |

| n → π | 250 - 600 | Low to Medium |

The electronic transitions observed in the UV-Vis spectrum are directly correlated with the molecule's electronic structure. The presence of the chlorine atom on the phenyl ring can influence the electronic distribution and, consequently, the energy of the molecular orbitals. This, in turn, affects the wavelengths at which electronic transitions occur.

The thioamide group (-C(S)NH-) is a key feature influencing the electronic spectrum. The presence of the sulfur atom, which is less electronegative than oxygen, generally leads to absorption at longer wavelengths compared to the corresponding amide. The non-bonding electrons on the sulfur and nitrogen atoms are available for n → π* transitions. The conjugation between the phenyl ring and the thioamide group can also impact the electronic structure, often leading to a red shift in the absorption maxima.

Computational methods, such as Density Functional Theory (DFT), can be employed to theoretically calculate the electronic absorption spectra and provide a more detailed understanding of the electronic transitions and their correlation with the molecular structure. sharif.edu These calculations can help assign the observed absorption bands to specific electronic transitions between molecular orbitals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

The mass spectrum of this compound will show a molecular ion peak ([M]+) corresponding to its molecular mass. Given the presence of a chlorine atom, which has two stable isotopes (35Cl and 37Cl) in a natural abundance ratio of approximately 3:1, the molecular ion peak will appear as a pair of peaks. The [M]+ peak will correspond to the molecule containing the 35Cl isotope, and the [M+2]+ peak, with approximately one-third the intensity, will correspond to the molecule with the 37Cl isotope. This characteristic isotopic pattern provides definitive confirmation of the presence of a chlorine atom in the molecule.

| Ion | Description | Expected m/z | Relative Abundance |

| [M]+ | Molecular ion with 35Cl | 185 | ~100% |

| [M+2]+ | Molecular ion with 37Cl | 187 | ~33% |

In addition to the molecular ion peak, the mass spectrum will exhibit a series of fragment ion peaks resulting from the cleavage of specific bonds within the molecule upon ionization. The analysis of these fragmentation pathways provides valuable structural information.

For this compound, potential fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond adjacent to the thioamide group is a common fragmentation pathway for amides and related compounds. libretexts.org This could lead to the loss of the ethyl group or the chlorophenyl group.

Loss of functional groups: Fragments corresponding to the loss of small molecules like H2S or HCl may be observed.

Cleavage of the chlorophenyl ring: The aromatic ring can also undergo fragmentation, leading to characteristic peaks.

The fragmentation pattern of amides can be complex. libretexts.org The study of these patterns, often aided by high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) techniques, allows for the detailed elucidation of the compound's structure. nih.gov

Advanced Structural Analysis: Crystallography and Supramolecular Chemistry

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. Such a study on N-(3-Chlorophenyl)ethanethioamide would provide invaluable insights into its molecular geometry and packing.

Precise Measurement of Bond Lengths, Bond Angles, and Torsion Angles

High-resolution single-crystal X-ray diffraction data would allow for the precise measurement of all bond lengths, bond angles, and torsion angles within the molecule. This data would be crucial for understanding the electronic and steric effects of the chloro-substituent on the geometry of the phenyl ring and the thioamide moiety.

A table of selected bond lengths and angles, such as the one below, would typically be generated from the crystallographic information file (CIF).

Table 1: Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound

| Bond/Angle | Length (Å) / Degrees (°) |

| C-S | Data not available |

| C-N | Data not available |

| N-C(phenyl) | Data not available |

| C-Cl | Data not available |

| S-C-N | Data not available |

| C-N-C(phenyl) | Data not available |

| C(phenyl)-C-Cl | Data not available |

This table is for illustrative purposes only. The values are dependent on experimental data which is currently unavailable.

Assessment of Planarity within the Thioamide Unit

The planarity of the thioamide group (-CSNH-) is a key feature influenced by the delocalization of the nitrogen lone pair into the C=S π-system. A crystallographic study would quantify the degree of planarity by examining the torsion angles within this group and the deviation of its constituent atoms from a mean plane.

Intermolecular Interactions and Supramolecular Architectures

The way individual molecules of this compound pack in the solid state is governed by a variety of intermolecular interactions. Understanding these interactions is fundamental to predicting and controlling the material's properties.

Detailed Analysis of Hydrogen Bonding Networks (N-H···S, C-H···S)

Table 2: Hypothetical Hydrogen Bond Geometry for this compound

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| N-H···S | Data not available | Data not available | Data not available | Data not available |

| C(phenyl)-H···S | Data not available | Data not available | Data not available | Data not available |

| C(methyl)-H···S | Data not available | Data not available | Data not available | Data not available |

This table is for illustrative purposes only and awaits experimental data.

Exploration of π-π Stacking Interactions

The presence of the 3-chlorophenyl ring suggests the possibility of π-π stacking interactions between adjacent molecules. A crystallographic study would allow for the measurement of the geometric parameters of these interactions, such as the inter-centroid distance and the slip angle between the aromatic rings. These interactions can significantly influence the stability and electronic properties of the crystalline material.

Characterization of C-H···π and Halogen Bonding Interactions

Halogen bonding is another critical non-covalent interaction anticipated in the crystal structure of this compound. This interaction involves the electrophilic region (σ-hole) on the chlorine atom interacting with a nucleophilic atom, such as the sulfur of the thioamide group (Cl···S) or a nitrogen atom. The strength and geometry of such bonds are pivotal in directing the assembly of molecules in the solid state. Studies on other halogenated organic molecules have demonstrated the significant role of halogen bonds in crystal engineering.

Identification of Other Weak Non-Covalent Forces in Crystal Packing

The primary and most dominant non-covalent force expected in the crystal packing of this compound is the N-H···S hydrogen bond . The thioamide moiety is a potent hydrogen bond donor (N-H) and acceptor (C=S). In the crystal structure of the parent compound, thioacetanilide, molecules are linked into infinite chains by these strong N-H···S hydrogen bonds. This interaction typically forms a characteristic eight-membered ring motif, denoted as an R²₂(8) graph-set synthon, when it occurs between two centrosymmetrically related molecules.

Additionally, weaker C-H···S and π-π stacking interactions are also likely to be present, further stabilizing the three-dimensional architecture. The interplay between the strong N-H···S hydrogen bonds and these weaker interactions dictates the final crystal packing arrangement.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. Although a specific analysis for this compound cannot be cited, the methodology as applied to analogous compounds provides clear insights.

Quantitative Delineation of Intermolecular Contacts

Hirshfeld surface analysis maps various properties onto a unique molecular surface, with the dₙₒᵣₘ value being particularly useful. This value combines the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, normalized by the van der Waals radii of the atoms. Red spots on the dₙₒᵣₘ map indicate close intermolecular contacts, such as hydrogen bonds, that are shorter than the sum of the van der Waals radii.

For this compound, prominent red areas would be expected for the N-H···S hydrogen bonds. Other, less pronounced spots might indicate the presence of C-H···Cl, C-H···S, and potential halogen bonds.

Assessment of the Relative Contributions of Various Interactions to Crystal Packing

The table below shows a hypothetical breakdown of interaction contributions for this compound, inferred from analyses of similar structures. The dominant interactions are typically H···H, H···C/C···H, and H···S/S···H contacts. The presence of chlorine would introduce significant H···Cl/Cl···H and potentially Cl···S or Cl···N contacts.

| Interaction Type | Estimated Contribution (%) |

| H···H | ~35-45% |

| H···C / C···H | ~15-25% |

| H···S / S···H | ~10-20% |

| H···Cl / Cl···H | ~10-15% |

| C···C | ~3-6% |

| Cl···S / S···Cl | ~1-4% |

| Other | ~1-3% |

This table is illustrative and based on data from analogous compounds. Specific experimental data for this compound is required for definitive quantification.

Polymorphism and Solid-State Structural Variability

Polymorphism , the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in organic molecules, particularly those with flexible conformations and multiple hydrogen bonding sites like thioamides. Different polymorphs can arise from variations in crystallization conditions (e.g., solvent, temperature) and can exhibit different physical properties.

For this compound, polymorphism is a distinct possibility. Different arrangements of the N-H···S hydrogen-bonded synthons (e.g., chains vs. dimers) or different orientations of the chlorophenyl ring relative to the ethanethioamide group could lead to different crystalline forms. To date, no studies on the potential polymorphism of this compound have been reported. The discovery and characterization of its polymorphs would require a systematic screening of crystallization conditions and analysis by techniques such as X-ray diffraction and thermal analysis.

Quantum Chemical Calculation Methodologies

The theoretical investigation of this compound relies on a range of quantum chemical methods to approximate solutions to the Schrödinger equation, providing detailed information about the molecule's electronic wave function and energy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the more complex many-electron wave function. A key component of DFT is the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation.

One of the most widely used functionals for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation functionals from other sources. The B3LYP functional, often paired with a suitable basis set, has been shown to provide reliable predictions for the geometric structures, vibrational frequencies, and electronic properties of a wide range of molecules, including those similar in structure to this compound. mdpi.com For instance, studies on related compounds have successfully used the B3LYP method to calculate geometrical parameters and vibrational frequencies that show strong agreement with experimental data. mdpi.com

The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a starting point for more advanced calculations. wikipedia.org It approximates the many-electron wave function as a single Slater determinant, where each electron moves in the average field created by all other electrons. wikipedia.org While computationally less demanding than more sophisticated methods, HF theory neglects electron correlation, which can be a significant factor in accurately describing molecular properties.

To address the limitations of HF, post-Hartree-Fock methods have been developed. These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, systematically include electron correlation. While providing higher accuracy, these methods come with a significantly greater computational cost, making them more suitable for smaller molecular systems. For a molecule of the size of this compound, HF calculations can offer a qualitative understanding, but DFT or post-HF methods are generally preferred for quantitative accuracy. Research on similar compounds, such as N-(2-Chlorophenyl)-(1-Propanamide), has utilized the Hartree-Fock method with basis sets like 6-31G* to investigate molecular geometry and vibrational characteristics. orientjchem.orgorientjchem.org

The choice of a basis set is crucial in any quantum chemical calculation, as it defines the set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is a popular and versatile choice for many applications. This notation indicates a triple-split valence basis set, where core orbitals are described by a single basis function (contracted from 6 primitive Gaussians), and valence orbitals are described by three basis functions (contracted from 3, 1, and 1 primitive Gaussians, respectively). medium.com

The "++" signifies the addition of diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms. medium.comresearchgate.net Diffuse functions are important for describing the electron density far from the nucleus, which is critical for systems with anions, lone pairs, or in the study of non-covalent interactions. researchgate.net The "(d,p)" notation indicates the inclusion of polarization functions on both heavy atoms (d-functions) and hydrogen atoms (p-functions). medium.comresearchgate.net These functions allow for greater flexibility in the shape of the orbitals, which is essential for accurately describing chemical bonding and molecular properties. researchgate.net The selection of a basis set like 6-311++G(d,p) represents a compromise between accuracy and computational cost, providing a high level of theory for reliable predictions. researchgate.net

Electronic Structure and Reactivity Descriptors

From the results of quantum chemical calculations, several descriptors can be derived to understand the electronic structure and predict the reactivity of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. libretexts.orgyoutube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more likely to be reactive. mdpi.com For this compound, the distribution and energies of the HOMO and LUMO would reveal the most probable sites for electrophilic and nucleophilic attack.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.1375 |

| ELUMO | -1.8057 |

| Energy Gap (ΔE) | 4.3318 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted on the electron density surface, with different colors representing different values of the electrostatic potential.

Typically, regions of negative electrostatic potential, shown in red, are associated with electron-rich areas and are susceptible to electrophilic attack. These areas often correspond to the presence of lone pairs on electronegative atoms. Conversely, regions of positive electrostatic potential, shown in blue, indicate electron-deficient areas that are prone to nucleophilic attack. Green areas represent regions of neutral potential. For this compound, the MEP surface would likely show a negative potential around the sulfur and nitrogen atoms due to their lone pairs, and a positive potential around the hydrogen atoms of the amide group. This visual representation provides intuitive insights into the molecule's reactive sites.

Calculation of Dipole Moments and Polarizability

Theoretical calculations, typically employing Density Functional Theory (DFT), are used to compute these properties. For a molecule like this compound, the geometry is first optimized to find its lowest energy conformation. Subsequently, the dipole moment components (µx, µy, µz) and the total dipole moment are calculated. The polarizability is a tensor quantity, and its average value is often reported.

Larger molecules generally exhibit higher polarizability due to the more extensive and loosely held electron clouds. wikipedia.org In this compound, the presence of the electronegative chlorine and sulfur atoms, along with the aromatic ring, is expected to result in a significant dipole moment and considerable polarizability. The precise values would depend on the final optimized geometry and the level of theory used for the calculation.

Table 1: Representative Theoretical Dipole Moment and Polarizability Data for Analogous Compounds This table presents example data from related compounds to illustrate typical computational outputs, as specific values for this compound are not available.

| Compound | Method/Basis Set | Dipole Moment (Debye) | Polarizability (a.u.) |

|---|---|---|---|

| N-(4-chlorophenyl)acetamide | CAM-B3LYP/6-311G(d,p) | 4.15 | 115.3 |

| Thioacetamide | DFT/B3LYP | 4.02 | 47.8 |

Theoretical Prediction of Electronic Spectra (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. libretexts.orgsharif.edu This method calculates the excitation energies corresponding to transitions from the ground state to various excited states. The results are typically presented as maximum absorption wavelengths (λmax) and oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

For this compound, the UV-Vis spectrum is expected to be characterized by π→π* and n→π* transitions associated with the phenyl ring and the thioamide group. The chlorine substituent on the phenyl ring can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the unsubstituted parent molecule, depending on the nature of the electronic transitions involved. Computational studies on similar molecules, like 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, have shown strong absorption due to HOMO→LUMO transitions. nih.gov

Table 2: Example of Theoretical UV-Vis Spectral Data for a Related Molecule This table shows representative TD-DFT data for 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide in ethanol (B145695) to exemplify the type of information generated. nih.gov

| Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 250 | 4.96 | 0.7144 | HOMO→LUMO |

Vibrational Analysis and Simulated IR Spectra

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying functional groups within a molecule. Computational methods can simulate IR spectra by calculating the vibrational frequencies and their corresponding intensities. researchgate.net These calculations are typically performed after geometry optimization, and the resulting frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and limitations of the theoretical method. nih.gov

The simulated IR spectrum of this compound would show characteristic peaks for N-H stretching, C=S stretching (thioamide I band), C-N stretching (thioamide II band), and vibrations associated with the chlorophenyl group. For example, in related acetanilide (B955) structures, the amide C=O stretch is a prominent feature. In thioamides, the C=S stretch is expected at a lower frequency. Comparing computed spectra with experimental ones helps in the definitive assignment of vibrational modes. nih.gov

Table 3: Selected Theoretical Vibrational Frequencies for an Analogous Amide This table provides an example of calculated and experimental vibrational frequencies for a related compound, 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, to illustrate the data obtained from vibrational analysis. nih.gov

| Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch | 3434 | 3430 |

| C=O stretch | 1665 | 1660 |

| C-N stretch | 1375 | 1372 |

| C-Cl stretch | 750 | 755 |

Nonlinear Optical (NLO) Properties Evaluation

Molecules with large hyperpolarizabilities are of interest for applications in nonlinear optics (NLO), which involve materials that alter the properties of light. Computational chemistry provides a route to evaluate the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. nih.gov

For a molecule to have a significant NLO response, it often needs a combination of electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the phenyl ring acts as a π-system, while the chloro and thioamide groups have electron-withdrawing and potentially donating characteristics. DFT calculations can predict the components of the hyperpolarizability tensor and the total hyperpolarizability value. Studies on other organic molecules have shown that even small structural modifications can significantly impact NLO properties. nih.gov

Table 4: Representative First Hyperpolarizability Values for NLO-active Molecules This table shows example data for known NLO compounds to provide context for the potential values that could be calculated for the target molecule.

| Compound | Method/Basis Set | First Hyperpolarizability (β) (esu) |

|---|---|---|

| Urea (reference) | DFT/B3LYP | 0.37 x 10⁻³⁰ |

| 7c (a triazole derivative) | M06/6-311G(d,p) | 6.317 x 10⁻³⁰ |

Conformational Analysis and Isomerization Pathways

The bond between the carbonyl/thiocarbonyl carbon and the nitrogen atom in amides and thioamides has a partial double bond character, which leads to a significant rotational barrier. This restricted rotation can result in the existence of different conformers (e.g., Z and E isomers). Computational methods can be used to explore the potential energy surface associated with the rotation around the C-N bond.

By systematically changing the relevant dihedral angle and calculating the energy at each step, a rotational energy profile can be constructed. The energy difference between the stable conformers and the transition state provides the rotational barrier height. In N-(4-Chlorophenyl)ethanimidamide, a related structure, a twisted conformation was observed between the benzene (B151609) ring and the ethanimidamide group, indicating the importance of steric and electronic effects on conformational stability. nih.gov

Thioamides can exist in equilibrium with their tautomeric thiol form (an iminothiol). This phenomenon is known as thione-thiol tautomerism. jocpr.com Computational chemistry is an invaluable tool for studying the energetics of this process. By calculating the total energies of both the thione and thiol tautomers after geometry optimization, their relative stabilities can be determined. The tautomer with the lower energy is the more stable form.

Generally, in the gas phase and in many solutions, the thione form of simple thioamides is found to be more stable than the thiol form. jocpr.commdpi.com The energy difference between the two tautomers and the energy of the transition state for the tautomerization reaction can also be calculated to understand the kinetics of the interconversion.

Computational Chemistry and Theoretical Investigations of N 3 Chlorophenyl Ethanethioamide

The computational analysis of N-(3-Chlorophenyl)ethanethioamide offers profound insights into its molecular structure, reactivity, and intermolecular interactions. Although specific computational studies directly targeting this molecule are not extensively available in public literature, a comprehensive understanding can be constructed by drawing parallels with theoretical investigations on structurally related thioamides, aromatic amides, and chlorophenyl derivatives. This section delves into advanced computational methods to elucidate the subtle electronic and structural features of this compound.

Coordination Chemistry Studies of N 3 Chlorophenyl Ethanethioamide

Ligand Characteristics of N-(3-Chlorophenyl)ethanethioamide

Investigation of Thioamide as a Potential Ligand (Sulfur and Nitrogen Donor Sites)

The thioamide group (-C(S)NH-) is known to be an effective building block for ligands in coordination chemistry. Theoretically, this compound possesses two potential donor sites for coordination with metal ions: the sulfur atom and the nitrogen atom of the thioamide functional group. The sulfur atom, with its lone pairs of electrons, is generally considered a soft donor, making it a primary site for coordination with soft or borderline metal ions such as silver(I), mercury(II), cadmium(II), and platinum(II). The nitrogen atom is a harder donor and could potentially coordinate to harder metal ions.

In many thioamide complexes, coordination occurs primarily through the sulfur atom. The lone pair on the nitrogen atom can be delocalized into the C=S pi-system, which can influence its basicity and availability for coordination. The electronic properties of the N-(3-Chlorophenyl) group, specifically the electron-withdrawing nature of the chlorine atom, would also be expected to modulate the electron density on both the sulfur and nitrogen atoms, thereby influencing the ligand's coordination behavior.

Exploration of Chelation Potential and Diverse Coordination Modes

This compound is anticipated to act as a monodentate ligand, coordinating to a metal center through its sulfur atom. For this ligand to act as a chelating agent, it would require another donor atom positioned to form a stable ring with the metal ion. As the structure of this compound does not inherently contain an additional donor group in a suitable position for chelation, it is most likely to exhibit monodentate or bridging coordination modes. In a bridging scenario, the thioamide group could potentially link two metal centers, with the sulfur atom coordinating to both.

Synthesis and Structural Characterization of Metal Complexes

Formation of Complexes with Transition Metals

Although specific examples with this compound are not documented in the available literature, the synthesis of transition metal complexes with other thioamide-containing ligands is well-established. Typically, these syntheses involve the reaction of a metal salt (e.g., chloride, nitrate, or acetate (B1210297) salts of transition metals) with the thioamide ligand in a suitable solvent, such as ethanol (B145695), methanol, or acetonitrile. The stoichiometry of the reactants and the reaction conditions (temperature, reaction time) would be critical in determining the final product.

Spectroscopic Signatures of Coordinated this compound

The coordination of this compound to a metal ion would be expected to induce characteristic shifts in its spectroscopic signatures.

In the infrared (IR) spectrum , the C=S stretching vibration is a key diagnostic band for thioamides. Upon coordination of the sulfur atom to a metal, this band would be expected to shift to a lower frequency due to the weakening of the C=S double bond character. Concurrently, the C-N stretching vibration may shift to a higher frequency, indicating an increase in its double bond character. The N-H stretching frequency could also be affected, particularly if the nitrogen atom is involved in coordination or hydrogen bonding.

In Nuclear Magnetic Resonance (NMR) spectroscopy , the chemical shifts of the protons and carbon atoms in the vicinity of the coordination site would be altered. For instance, the ¹H NMR signal of the N-H proton would likely be sensitive to coordination. In ¹³C NMR, a downfield shift of the C=S carbon signal upon coordination would be anticipated.

Ultraviolet-Visible (UV-Vis) spectroscopy of the free ligand would show absorptions corresponding to π→π* and n→π* transitions within the thioamide and phenyl groups. Upon complexation, new absorption bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions (for transition metals with d-electrons) may appear, and the original ligand-based transitions may be shifted.

Without experimental data from studies on this compound, these expected spectroscopic changes are based on established principles of coordination chemistry and observations from related thioamide complexes. Further research is necessary to explore and confirm the coordination behavior of this specific compound.

Theoretical Perspectives on Metal-Ligand Bonding and Electronic Structure

Theoretical and computational chemistry offers a powerful lens for understanding the intricate nature of metal-ligand interactions in coordination complexes of this compound. While specific theoretical studies on the coordination complexes of this compound are not extensively documented in publicly available literature, we can extrapolate from the broader knowledge of thioamide-metal complexes to provide a robust theoretical perspective. Density Functional Theory (DFT) and other ab initio methods are instrumental in elucidating the electronic structure and bonding characteristics of such systems.

At its core, this compound is a thioamide ligand, a class of compounds known for their versatile coordinating abilities. The presence of both a sulfur and a nitrogen atom in the thioamide group (-C(S)NH-) provides two potential donor sites for coordination with a metal ion. This allows the ligand to act in a monodentate fashion, typically through the more Lewis basic sulfur atom, or as a bidentate ligand, forming a stable chelate ring involving both the sulfur and nitrogen atoms. The specific coordination mode is influenced by several factors, including the nature of the metal ion, the steric and electronic effects of the substituent groups on the thioamide, and the reaction conditions. The addition of a phenyl group to the thioamide group is known to significantly affect its electronic structure. iaea.org

Theoretical calculations, particularly DFT, can predict the most stable coordination geometry. For this compound, the 3-chlorophenyl substituent on the nitrogen atom can influence the electronic properties of the thioamide group through inductive and resonance effects. These calculations can determine key geometric parameters such as bond lengths and bond angles between the metal center and the coordinating atoms of the ligand. For instance, in a hypothetical bidentate coordination scenario with a transition metal (M), DFT calculations would optimize the M-S and M-N bond lengths, as well as the S-M-N bite angle.

The electronic structure of these complexes is described by the molecular orbitals that arise from the interaction between the metal d-orbitals and the ligand's frontier orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy gap (HOMO-LUMO gap) is a key indicator of the chemical reactivity and kinetic stability of the complex. A larger HOMO-LUMO gap generally implies higher stability. In thioamide complexes, the HOMO is often associated with the ligand, particularly the sulfur atom, while the LUMO may be centered on the metal ion or distributed over the ligand framework.

Natural Bond Orbital (NBO) analysis is another powerful computational tool that provides insights into the nature of the metal-ligand bond. NBO analysis can quantify the degree of covalent and electrostatic character in the coordination bonds. It examines the charge transfer between the ligand and the metal, providing a more detailed picture of the bonding than a simple orbital description. For instance, in related thioether-based metal complexes, DFT studies have been used to confirm the coordination of metal ions with ligands through oxygen, nitrogen, and sulfur binding sites. nih.gov

To illustrate the type of data generated from such theoretical studies, the following tables present hypothetical but representative results for a generic transition metal complex of a thioamide ligand, based on findings for similar molecules.

Table 1: Hypothetical Calculated Bond Lengths and Angles for a Metal-Thioamide Complex

| Parameter | Calculated Value |

| M-S Bond Length (Å) | 2.35 |

| M-N Bond Length (Å) | 2.10 |

| S-M-N Bite Angle (°) | 85.0 |

| C=S Bond Length (Å) | 1.70 |

| C-N Bond Length (Å) | 1.35 |

This table presents plausible theoretical values for the geometric parameters of a metal complex with a thioamide ligand, illustrating the expected precision from DFT calculations.

Table 2: Hypothetical Frontier Orbital Energies for a Metal-Thioamide Complex

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 3.7 |

This table showcases representative energy values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap, which are crucial for assessing the complex's stability and reactivity.

Table 3: Hypothetical Natural Bond Orbital (NBO) Analysis Results

| Interaction | Second-Order Perturbation Energy E(2) (kcal/mol) |

| S (LP) -> M (LP) | 35.5 |

| N (LP) -> M (LP) | 20.1 |

This table provides an example of NBO analysis results, where LP denotes a lone pair and LP denotes an empty non-Lewis-type orbital. The E(2) energy quantifies the strength of the donor-acceptor interaction, indicating significant charge transfer from the sulfur and nitrogen lone pairs to the metal center, confirming the covalent character of the bonds.*

Synthesis and Structural Relationships of Derivatives and Analogues

Design and Synthesis of Novel Compounds Containing the N-(3-Chlorophenyl) Moiety

The synthesis of derivatives based on the N-(3-chlorophenyl) moiety is a key area of research, allowing for the fine-tuning of molecular properties. This involves modifications to the core ethanethioamide structure and the introduction of a variety of substituents.

The transformation of amides into their thioamide counterparts is a fundamental modification of the ethanethioamide scaffold. Various thiating reagents are employed for this purpose, with Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) in a suitable solvent like pyridine (B92270) or dioxane being the most common. These reagents facilitate the direct conversion of the carbonyl group of N-(3-Chlorophenyl)acetamide to the thiocarbonyl group of N-(3-Chlorophenyl)ethanethioamide.

Recent advancements have introduced milder and more efficient methods. For instance, a one-pot strategy involves the conversion of N-aryl-substituted benzamides to benzimidoyl chlorides using thionyl chloride, followed by reaction with a novel thiating reagent, N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt, to yield N-aryl-substituted benzothioamides in high yields at room temperature. nih.gov Another approach utilizes a three-component coupling reaction of aryl aldehydes, N,N-dimethylformamide (DMF), and thiourea (B124793) as a sulfur source, promoted by K₂S₂O₈, to produce aryl thioamides. mdpi.com

Furthermore, modifications can be made to the ethyl group of the ethanethioamide. For example, α-bromination of the corresponding acetamide (B32628) followed by reaction with a thiol can introduce a thioether linkage, expanding the structural diversity.

A summary of synthetic methods for thioamides is presented below:

| Starting Material(s) | Reagent(s) | Product | Key Features |

| N-Aryl Amide | Lawesson's Reagent or P₄S₁₀ | N-Aryl Thioamide | Classical and widely used method. |

| N-Aryl Benzamide | 1. Thionyl Chloride 2. N-Isopropyldithiocarbamate isopropyl ammonium salt | N-Aryl Benzothioamide | One-pot, high yield, room temperature. nih.gov |

| Aryl Aldehyde, DMF, Thiourea | K₂S₂O₈ | Aryl Thioamide | Transition-metal-free, tolerates various functional groups. mdpi.com |

| N-Arylmaleimide, Thioacetamide | Dioxane (boiling) | Pyrrolo[3,4-c]pyridines | Recyclization reaction. nih.gov |

The incorporation of various aromatic and heterocyclic rings into the structure of this compound analogues is a key strategy to modulate their electronic and steric properties. This is typically achieved by synthesizing analogues where the ethanethioamide group is replaced by or linked to other cyclic systems.

For example, a series of N-(chlorophenyl)pyridinecarboxamides has been synthesized by reacting substituted pyridinecarbonyl chlorides with the corresponding chloroanilines. acs.org This approach allows for the systematic variation of the position of the chloro substituent on the phenyl ring and the attachment point of the pyridine ring.

Another strategy involves the synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties. This is accomplished through a multi-step synthesis starting from p-phenylenediamine, involving protection, amide formation, conversion to an isothiocyanate, formation of a thiourea, and finally condensation with an α-halocarbonyl compound to yield the target thiazole (B1198619) derivatives.

The synthesis of thioacetamide-triazoles has also been reported, where a chloroacetylated aniline (B41778) is reacted with sodium 1H-1,2,3-triazole-5-thiolate to introduce the triazole ring. nih.gov These examples highlight the versatility of synthetic routes available for incorporating diverse heterocyclic systems, which can significantly influence the resulting molecule's properties.

Comparative Structural Analysis and Conformational Studies of Analogues

The three-dimensional structure of this compound and its analogues is crucial in determining their physical and chemical properties. X-ray crystallography and computational methods are powerful tools for these investigations.

The nature and position of substituents on the aromatic rings have a profound impact on the molecular geometry and electronic distribution of this compound analogues.

In a study of N-(2/3/4-substituted-phenyl)-2,2-dichloro-acetamides, it was observed that the crystal system and molecular conformation are influenced by the substituent on the phenyl ring. For instance, N-(3-chlorophenyl)-2,2-dichloro-acetamide crystallizes in the orthorhombic space group Pnma. The conformation of the N-H bond relative to the ring substituent is a key structural feature. In N-(3-chlorophenyl)-2,2,2-trimethylacetamide, the N-H bond is anti to the meta-chloro substituent. acs.org

The replacement of the oxygen atom in an amide with a sulfur atom to form a thioamide leads to significant changes in bond lengths and angles. The C=S bond is longer than the C=O bond, and the C-N bond in thioamides has a higher rotational barrier, indicating a greater degree of double bond character. nih.gov This increased resonance contributes to the altered electronic properties of thioamides compared to their amide counterparts. The N-H protons in thioamides are more acidic, and the sulfur atom is a weaker hydrogen bond acceptor than the oxygen atom in amides. nih.gov

The electronic distribution can be visualized through molecular electrostatic potential (MEP) maps, which identify nucleophilic and electrophilic regions of the molecule. For thioamides, the region around the sulfur atom is typically electron-rich and nucleophilic.

The substituent effects also extend to the intermolecular interactions that govern the crystal packing of these molecules. Hydrogen bonding is a dominant interaction in the crystal structures of N-aryl amides and thioamides.

In the crystal structure of N,N′-bis(3-chlorophenyl)succinamide, molecules are linked into chains by N—H⋯O hydrogen bonds. researchgate.net Similarly, in N-(3-chlorophenyl)-2,2,2-trimethylacetamide, molecules are linked into chains via N—H⋯O hydrogen bonds. acs.org In analogues containing a pyridine ring, N—H⋯N(pyridine) hydrogen bonds are a favored mode of aggregation. acs.org

Hirshfeld surface analysis is a powerful tool to visualize and quantify intermolecular contacts. In a study of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide, H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O interactions were found to dominate the intermolecular contacts. chemrxiv.org The presence of the chlorine atom can lead to C—H⋯Cl or Cl⋯Cl interactions, although in some structures, the chlorine atom is not involved in strong halogen bonding. acs.org

The crystal packing is also influenced by π-stacking interactions between aromatic rings. The specific arrangement, such as herringbone or lamellar packing, is determined by the interplay of these various non-covalent interactions. rsc.org

A summary of structural data for related compounds is provided below:

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| N,N′-bis(3-chlorophenyl)succinamide | Monoclinic | P2₁/c | N—H⋯O hydrogen bonds | researchgate.net |

| N-(3-chlorophenyl)-2,2,2-trimethylacetamide | Orthorhombic | Pca2₁ | N—H⋯O hydrogen bonds | acs.org |

| N-(m-chlorophenyl)picolinamide | Monoclinic | P2₁ | N—H⋯N(pyridine) chains | acs.org |

| 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide | Monoclinic | P2₁/c | N—H⋯O, C—H⋯O, π-stacking | chemrxiv.org |

Structure-Activity Relationship (SAR) from a Chemical and Material Science Perspective

The systematic variation of the structure of this compound analogues allows for the investigation of structure-activity relationships (SAR), which is crucial for the design of new materials with specific properties.

From a material science perspective, the focus is on properties such as thermal stability, photophysical characteristics (absorption and emission), and non-linear optical (NLO) behavior. The thioamide group itself imparts unique properties. Thioamides are generally less thermally stable than their corresponding amides. However, their distinct electronic structure, with a lower oxidation potential compared to amides, makes them interesting for applications in electronics. nih.gov

The introduction of different aromatic and heterocyclic substituents can significantly alter the photophysical properties. For instance, in a series of 5-N-arylaminothiazoles, the nature of the substituent on the 2-position aromatic ring was found to influence the absorption and emission wavelengths. researchgate.net The incorporation of electron-donating or electron-withdrawing groups can tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the electronic band gap and the color of the emitted light.

The arrangement of molecules in the solid state, governed by intermolecular interactions, is critical for properties like electrical conductivity and NLO response. For example, the formation of ordered packing structures, such as columnar or lamellar phases, can facilitate charge transport. Some thioamide-containing heterocyclic compounds have been investigated for their liquid crystalline properties, where the molecular shape and intermolecular forces lead to the formation of mesophases.

While specific SAR studies on this compound for material science applications are not extensively reported, the principles derived from related N-aryl thioamide and amide systems provide a framework for future design. The combination of the electron-withdrawing 3-chloro substituent, the polarizable thioamide group, and the potential for introducing various other functional groups makes this class of compounds a promising area for the development of new functional materials.

Correlation of Structural Features with Specific Chemical Reactivity or Material Properties (excluding biological activity)

The chemical behavior of this compound and its analogues is governed by the interplay of the thioamide group and the substituted aromatic ring. The thioamide moiety, -C(S)NH-, is a critical determinant of reactivity. Compared to its oxygen-containing amide counterpart, the thioamide features a longer and weaker carbon-sulfur double bond, making it more polarizable and reactive toward various electrophiles and nucleophiles. nih.govnih.gov This inherent reactivity makes thioamides valuable synthetic intermediates. nih.gov

Key structural features and their impact on non-biological properties include:

The Thioamide Group: This functional group is an excellent ligand for metal ions due to the soft nature of the sulfur atom. nih.gov This property allows thioamides to form stable transition metal complexes, which are explored for applications in catalysis, chemical sensing, and the development of materials with tunable redox potentials and luminescence. springerprofessional.deresearchgate.net The coordination can occur in multiple modes—monodentate, bridging, or chelating—offering versatility in the construction of complex molecular architectures. springerprofessional.deresearchgate.net

N-H Acidity and Hydrogen Bonding: The thioamide N-H group is significantly more acidic than the corresponding amide N-H. nih.gov It also acts as a stronger hydrogen bond donor, while the sulfur atom is a weaker hydrogen bond acceptor compared to an amide oxygen. nih.govnih.gov These features can be harnessed to control intermolecular interactions in crystal engineering and the formation of supramolecular structures.

Aromatic Ring Substitution: The 3-chloro substituent on the phenyl ring of this compound exerts a significant electronic influence. As an electron-withdrawing group, the chlorine atom can increase the acidity of the N-H proton and affect the electron density of the entire molecule. This, in turn, can modulate the strength of metal-ligand bonds in coordination complexes and influence the catalytic activity of such complexes. niscair.res.in Studies on related N-aryl thioamides show that varying the electronic nature (electron-donating or electron-withdrawing) of the substituent on the aryl ring allows for the fine-tuning of the redox potentials of the resulting metal complexes. springerprofessional.de

Spectroscopic and Physicochemical Properties: The substitution of an amide's oxygen with sulfur induces notable changes in spectroscopic properties. The thioamide C=S bond has a UV absorption maximum around 265 nm, distinct from the amide's absorption near 220 nm. nih.gov Furthermore, the oxidation potential of a thioamide is considerably lower than that of a corresponding amide, a property that is relevant in the design of redox-active materials. nih.gov

The following table summarizes the influence of structural modifications on the non-biological properties of N-aryl thioamide analogues.

| Structural Feature / Modification | Correlated Property | Potential Application (Non-Biological) |

| Thioamide C=S group | Strong coordination to soft metals nih.govspringerprofessional.de | Ligands for transition metal catalysis, chemical sensors researchgate.net |

| Electron-withdrawing group (e.g., -Cl) on aryl ring | Increased N-H acidity, altered redox potential nih.govspringerprofessional.de | Tuning catalytic activity, designing redox-active materials |

| Electron-donating group (e.g., -OCH3) on aryl ring | Decreased N-H acidity, altered redox potential springerprofessional.deniscair.res.in | Modulating ligand-metal bond strength |

| Steric bulk on N-aryl or acyl group | Modified coordination geometry researchgate.net | Selective catalysis, control of solid-state packing |

Rational Design Principles for Tailored Thioamide Architectures

The rational design of thioamide-based molecules for specific material or chemical applications hinges on a foundational understanding of the structure-property correlations discussed previously. The goal is to create architectures where the electronic and steric properties are precisely tailored for a desired function. escholarship.org

Key design principles include:

Tuning Electronic Properties via Substitution: The most straightforward design strategy involves the strategic placement of substituents on the N-aryl ring. To create a more electron-rich ligand that forms stronger bonds with certain metals, one might replace the chlorine atom in this compound with an electron-donating group like methoxy (B1213986) or dimethylamino. Conversely, to enhance N-H acidity or create a more electron-deficient center, additional electron-withdrawing groups could be introduced. niscair.res.in This principle is central to developing ligands that can stabilize specific oxidation states of a metal in a catalytic cycle. springerprofessional.de

Steric Hindrance for Selectivity: The size and shape of the groups attached to the thioamide core can be modified to control how the molecule interacts with other reagents or metal centers. Introducing bulky substituents near the coordinating sulfur and nitrogen atoms can create a specific "pocket," potentially leading to shape-selective catalysis where the catalyst preferentially binds and transforms substrates of a particular size and shape.

Incorporation into Multidentate Ligands: For applications requiring highly stable metal complexes, such as in robust catalysts or luminescent materials, the thioamide moiety can be incorporated into a larger, multidentate ligand framework. researchgate.net A particularly effective strategy is the design of "pincer" ligands, which bind to a metal center through three points, conferring high thermal stability and well-defined geometry. researchgate.netscilit.com By combining a central aromatic ring with two flanking thioamide groups, researchers can create rigid and highly tunable ligands for organometallic chemistry and catalysis. scilit.com

Modulation of Hydrogen Bonding: The strong hydrogen-bond-donating capability of the thioamide N-H can be exploited in the design of self-assembling materials or crystal engineering. nih.govnih.gov By positioning thioamide groups within a molecule, it is possible to direct the formation of specific intermolecular hydrogen-bonding networks, leading to predictable packing in the solid state and the creation of porous materials or materials with unique structural motifs. researchgate.net

Through the systematic application of these principles, chemists can move beyond incidental discovery and rationally engineer thioamide architectures with precise chemical and material properties for advanced applications. escholarship.orgrsc.org

Future Research Directions

Exploration of Unconventional Synthetic Pathways and Sustainable Synthesis

The traditional synthesis of thioamides often involves multi-step procedures with harsh reagents and significant solvent waste. Future research will likely focus on developing more sustainable and efficient synthetic routes to N-(3-Chlorophenyl)ethanethioamide.

One promising avenue is the exploration of mechanochemistry , which involves conducting reactions in the solid state with minimal or no solvent. ucm.esrsc.orgorganic-chemistry.org This approach offers numerous advantages, including reduced reaction times, lower energy consumption, and minimized waste generation. Research in this area could focus on optimizing milling conditions, such as frequency, ball size, and liquid-assisted grinding (LAG) additives, to maximize the yield and purity of this compound. researchgate.netrsc.org A comparative analysis of mechanochemical versus traditional solvent-based synthesis could provide valuable data on the environmental and economic benefits of this approach.

Another area of interest is microwave-assisted synthesis . This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly shorter reaction times and improved yields compared to conventional heating methods. nih.gov Future studies could investigate the application of microwave-assisted synthesis to the thionation of N-(3-chlorophenyl)acetamide or the direct synthesis from 3-chloroaniline (B41212) and a suitable thioacylating agent.

Furthermore, the development of photocatalytic methods for the synthesis of thioamides is an emerging field. These methods utilize light energy to drive chemical reactions, often under mild conditions. Research could focus on identifying suitable photocatalysts and reaction conditions for the synthesis of this compound, offering a potentially greener alternative to traditional thermal methods.

A summary of potential sustainable synthetic methods is presented in Table 1.

| Synthetic Method | Potential Advantages | Key Research Focus |

| Mechanochemistry | Reduced solvent use, lower energy consumption, faster reaction times. | Optimization of milling parameters (frequency, time, additives). |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. | Development of efficient protocols for thionation and direct synthesis. |

| Photocatalysis | Use of light energy, mild reaction conditions, potential for novel reactivity. | Identification of suitable photocatalysts and reaction pathways. |

| Green Solvents | Use of deep eutectic solvents, ionic liquids, or water to reduce environmental impact. | Screening of environmentally benign solvent systems and their recyclability. |

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring